molecular formula C11H12N4O2S B2822477 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 926231-57-4

7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No.: B2822477
CAS No.: 926231-57-4
M. Wt: 264.3
InChI Key: KZMMPVLLFMBGNE-UHFFFAOYSA-N
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Description

7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that belongs to the pyrimidopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scalability and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the mercapto position.

Scientific Research Applications

7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and apoptosis signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidopyrimidine derivatives such as:

Uniqueness

What sets 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropyl and mercapto groups contribute to its distinct reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

7-cyclopropyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-14-8-6(10(16)15(2)11(14)17)9(18)13-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMMPVLLFMBGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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